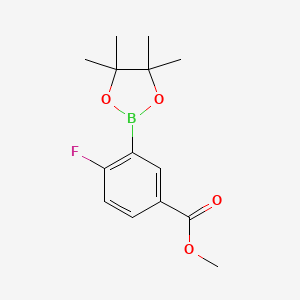
2-Chloro-1-oxazol-4-yl-ethanone
説明
2-Chloro-1-oxazol-4-yl-ethanone is a chemical compound with the CAS Number: 1216314-67-8 . It has a molecular weight of 145.54 and its IUPAC name is 2-chloro-1-(1,3-oxazol-4-yl)ethanone . It is a brown solid and is typically stored in a freezer .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 . This indicates that the compound contains 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a brown solid . It has a molecular weight of 145.54 and its IUPAC name is 2-chloro-1-(1,3-oxazol-4-yl)ethanone . The compound is typically stored in a freezer .科学的研究の応用
Synthesis and Chemical Properties
2-Chloro-1-oxazol-4-yl-ethanone is a key intermediate in the synthesis of various heterocyclic compounds, including 1,2-oxazines and 1,2-benzoxazines. These compounds can be synthesized by dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from cyclization processes involving 3-acyl-1-nitrosopent-1-en-4-ones. This class of chemicals is essential due to its utility in creating oxazinium salts, which act as electrophiles in various chemical reactions, thereby highlighting the compound's importance in synthetic organic chemistry (Sainsbury, 1991).
Therapeutic Applications
Oxazole scaffolds, such as those derivable from this compound, have demonstrated significant therapeutic potential. These scaffolds are present in various natural and synthetic compounds with a wide spectrum of pharmacological activities. Oxazole derivatives have been explored for anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, among others. Their flexible nature allows for targeted interactions at the molecular level, making them attractive candidates for developing new therapeutic agents (Kaur et al., 2018).
Environmental and Industrial Applications
The study of ionic liquid membranes (SILMs), which involve compounds like this compound, has shown promising results in gas separation technologies. These SILMs exhibit superior performance over standard polymers in separating CO2 from N2 and CH4, highlighting their potential in addressing environmental concerns related to greenhouse gas emissions. Future research is directed towards improving these membranes for practical applications, focusing on SILMs cast from ionic liquids with smaller molar volumes to enhance separation efficiency (Scovazzo, 2009).
Enzymatic Degradation of Pollutants
Enzymatic approaches utilizing redox mediators have shown significant potential in the degradation of organic pollutants, including those that are recalcitrant in nature. This process, in which enzymes such as laccases and peroxidases are used, can be enhanced by redox mediators, thus expanding the range of degradable substrates and improving efficiency. Such enzymatic treatments offer promising avenues for remediation of aromatic compounds in industrial effluents, underscoring the importance of compounds like this compound in environmental science (Husain & Husain, 2007).
作用機序
Background:
- are a class of heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
- Thiazoles are found in various biologically active compounds, including drugs and natural products .
2-Chloro-1-oxazol-4-yl-ethanone:
- 2-chloro-1-(1,3-oxazol-4-yl)ethanone 145.54 g/mol Brown solid Slightly soluble in water, soluble in alcohol and ether, sparingly soluble in organic solvents Similar to pyridine A thiazole ring is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Mechanism of Action:
- The compound’s solubility properties influence its absorption. It is slightly soluble in water and more soluble in organic solvents. Once absorbed, it may distribute throughout the body. Metabolic enzymes may modify the compound. Elimination occurs via urine or other routes.
生化学分析
Biochemical Properties
2-Chloro-1-oxazol-4-yl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play essential roles in its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-chloro-1-(1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAVKNLLTKHRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216314-67-8 | |
| Record name | 2-chloro-1-(1,3-oxazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



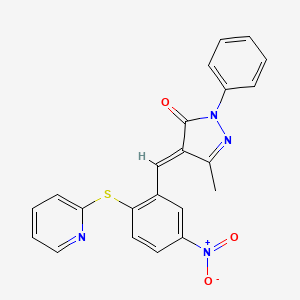
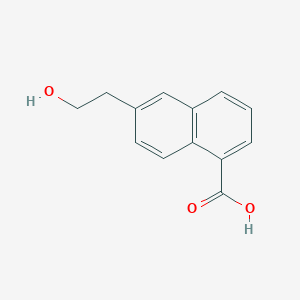
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)

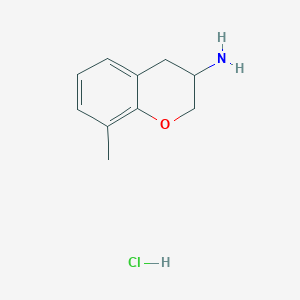
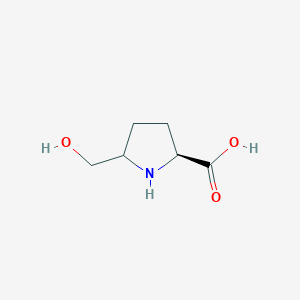
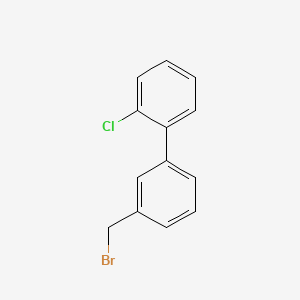

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)
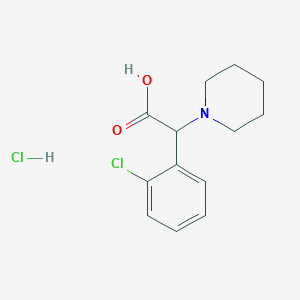
![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)
![3-[(4-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B1456611.png)

